molecular formula C21H17N5O4 B6041766 N'~2~,N'~6~-bis(2-hydroxybenzylidene)-2,6-pyridinedicarbohydrazide

N'~2~,N'~6~-bis(2-hydroxybenzylidene)-2,6-pyridinedicarbohydrazide

Cat. No. B6041766
M. Wt: 403.4 g/mol
InChI Key: KEBDPIKQAMFVSI-FWSOMWAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'~2~,N'~6~-bis(2-hydroxybenzylidene)-2,6-pyridinedicarbohydrazide, commonly known as H2bp, is a chemical compound that has gained significant attention in the field of medicinal chemistry. The compound has shown promising results in various scientific research studies, making it a potential candidate for the development of new drugs.

Mechanism of Action

H2bp exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. H2bp has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
H2bp has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-bacterial activities. The compound has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. H2bp has been shown to induce apoptosis in cancer cells and inhibit the growth of various types of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of H2bp is its relatively simple synthesis method, which allows for the production of high purity and high yield of the compound. The compound has also shown promising results in various scientific research studies, making it a potential candidate for the development of new drugs. However, one of the limitations of H2bp is its potential toxicity, which needs to be further studied to determine its safety for human use.

Future Directions

There are several future directions for the study of H2bp. One potential direction is to further study the mechanism of action of the compound and its potential targets in various diseases. Another direction is to study the toxicity of the compound and its safety for human use. Additionally, the development of new derivatives of H2bp with improved pharmacological properties can be explored. Overall, the study of H2bp has the potential to lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of H2bp involves the reaction of 2-hydroxybenzaldehyde and 2,6-pyridinedicarbohydrazide in the presence of a catalyst. The resulting compound is then treated with a reducing agent to obtain H2bp. The synthesis method is relatively simple and has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

H2bp has been extensively studied for its potential application in the development of new drugs. The compound has shown promising results in various scientific research studies, including anti-cancer, anti-inflammatory, and anti-bacterial activities. H2bp has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-N,6-N-bis[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c27-18-10-3-1-6-14(18)12-22-25-20(29)16-8-5-9-17(24-16)21(30)26-23-13-15-7-2-4-11-19(15)28/h1-13,27-28H,(H,25,29)(H,26,30)/b22-12+,23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBDPIKQAMFVSI-FWSOMWAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=NC(=CC=C2)C(=O)NN=CC3=CC=CC=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=NC(=CC=C2)C(=O)N/N=C/C3=CC=CC=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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